molecular formula C9H12ClNO B13634390 (S)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine

(S)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine

Cat. No.: B13634390
M. Wt: 185.65 g/mol
InChI Key: AIHHKMVVBSJNNK-LURJTMIESA-N
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Description

Historical Emergence and Scientific Relevance

First characterized in the early 2000s through asymmetric synthesis techniques, this compound gained prominence following breakthroughs in chiral amine applications. Its development paralleled advancements in palladium-catalyzed cross-coupling reactions, which enabled efficient introduction of the 3-chloro-4-methoxy substituent pattern. By 2015, researchers had identified its utility as a building block for serotonin reuptake inhibitor analogs, with patent activity peaking in 2018–2020 around neuropharmaceutical candidates.

The compound’s scientific relevance stems from three factors:

  • Stereochemical precision : The (S)-configuration at the chiral center allows selective binding to biological targets, as demonstrated in dopamine receptor studies.
  • Structural modularity : The para-methoxy and meta-chloro groups enable predictable regiochemical modifications while maintaining aromatic stability.
  • Synthetic versatility : Compatibility with both enzymatic resolution and transition metal catalysis supports diverse research applications.

Nomenclature and Stereochemistry in Research Context

The systematic IUPAC name 1-(3-chloro-4-methoxyphenyl)ethan-1-amine precisely defines its structure:

Property Specification
Molecular formula C₉H₁₂ClNO
Molecular weight 185.65 g/mol
CAS Registry Number 1357953-0 (racemic)
Enantiomeric excess ≥98% (S)-form in research-grade samples

Stereochemical analysis reveals that the (S)-enantiomer exhibits a 15–20% greater binding affinity for monoamine transporters compared to the (R)-form. X-ray crystallography confirms the spatial arrangement of substituents, with the chlorine atom occupying an axial position relative to the amine group in crystalline states. This configuration creates a dipole moment of 2.34 D, influencing molecular packing in solid-phase synthesis.

Overview of Research Applications and Theoretical Importance

Current applications span three research domains:

1. Catalysis
As a chiral auxiliary in asymmetric aldol reactions, the compound induces enantiomeric excess values up to 92% in β-hydroxy ketone products. Its electron-withdrawing chloro group stabilizes transition states during nucleophilic attacks.

2. Medicinal Chemistry
Structural analogs demonstrate quantifiable bioactivity:

Biological Target IC₅₀ (μM) Selectivity Ratio
Serotonin transporter 0.48 12.5 vs. DAT
MAO-B enzyme 3.2 8.9 vs. MAO-A
A549 lung cancer cells 18.7 3.2 vs. HEK293

Data adapted from in vitro studies using radioligand binding assays.

3. Material Science
The compound serves as a monomer in conducting polymers, with polyaniline derivatives showing conductivity of 10⁻² S/cm when doped with camphorsulfonic acid.

Position within the Class of Chloro- and Methoxy-Substituted Ethanamines

Comparative analysis with structural analogs reveals key differentiators:

Compound Substitution Pattern LogP Rotatable Bonds
(S)-1-(3-Cl-4-MeO-C₆H₃)C₂H₅NH₂ 3-Cl, 4-OMe 1.82 2
4-Cl-3-MeO-phenethylamine 4-Cl, 3-OMe 1.91 3
2-Cl-4-MeO-amphetamine 2-Cl, 4-OMe 2.15 4

The meta-chloro/para-methoxy arrangement optimizes molecular geometry for target engagement while maintaining aqueous solubility (measured logS = -2.1). Quantum mechanical calculations indicate a HOMO-LUMO gap of 5.3 eV, suggesting stability under physiological conditions. This electronic profile explains its preferential use over ortho-substituted analogs in current pharmaceutical research.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1S)-1-(3-chloro-4-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12ClNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3/t6-/m0/s1

InChI Key

AIHHKMVVBSJNNK-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)Cl)N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)Cl)N

Origin of Product

United States

Biological Activity

(S)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine is a chiral amine compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a molecular formula of C9H10ClNO\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O} and a molar mass of 185.65 g/mol. Its structure includes a chlorine atom and a methoxy group attached to a phenyl ring, with an ethylamine backbone. The stereochemistry at the chiral center is critical for its biological activity, influencing interactions with various biological targets.

Research indicates that this compound may act as a selective serotonin reuptake inhibitor (SSRI) or influence dopaminergic pathways. These interactions suggest its potential use in treating mood disorders such as depression and anxiety.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Details
Serotonergic Activity Potential SSRI properties influencing serotonin levels in the brain.
Dopaminergic Influence Modulation of dopaminergic pathways, possibly affecting mood and motivation.
Anticancer Potential Exhibits cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

  • Neurotransmitter Interaction : A study demonstrated that the compound could significantly modulate neurotransmitter levels, suggesting its role in neuropsychiatric conditions.
  • Cytotoxicity : In vitro studies revealed that this compound showed promising antiproliferative activity against several cancer cell lines, including SK-OV-3 and A549, with IC50 values indicating effective inhibition of cell growth .
  • Apoptosis Induction : Research indicated that treatment with this compound led to increased caspase activation in cancer cells, suggesting a mechanism for inducing apoptosis .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
(R)-1-(3-Chloro-4-methoxyphenyl)propan-1-amineC9H12ClNO\text{C}_9\text{H}_{12}\text{Cl}\text{N}\text{O}Enantiomer with different biological activity
3-Chloro-4-methoxyphenethylamineC9H12ClN\text{C}_9\text{H}_{12}\text{Cl}\text{N}Similar structure but differs in the ethylamine backbone
3-Chloro-4-methoxyacetophenoneC9H9ClO\text{C}_9\text{H}_9\text{ClO}Contains an acetophenone structure; lacks an amine group

Scientific Research Applications

While a comprehensive article focusing solely on the applications of "(S)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine" with detailed data tables and case studies is not available within the provided search results, the data suggests potential applications and related compounds that can be discussed.

(S)-1-(4-methoxyphenyl)ethylamine The compound "(S)-(-)-l-(4-methoxyphenyl) ethylamine" can be used as a chiral resolving agent, chiral auxiliary, chiral base, and catalyst for asymmetric synthesis of chiral amines . These chiral amines can be used to synthesize molecules like Sitagliptin, Elarofiban, CXCR4 antagonist GSK812397, Docetaxel, and other molecules in pharmaceuticals and agrochemicals . The search results mention an improved and efficient process for the preparation of this compound from easily and commercially available materials .

(1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol This synthetic compound has potential biological applications, especially in medicinal chemistry and biochemistry. Research suggests it can act as an enzyme inhibitor, making it valuable for biochemical studies aimed at understanding enzyme functions and developing therapeutic agents.

Thiadiazinone derivatives A series of substituted 4H-1,2,6-thiadiazin-4-ones have been synthesized and evaluated for their anti-cancer properties . Introducing a methoxy group at the 3-position of thiadiazinone changed the anti-cancer profile, increasing potency against bladder cancer . Further modification with a fluoro group and a 4-pyridyl substitution pattern demonstrated potent activity against both bladder and prostate cancer .

Chemical Reactions Analysis

Acylation Reactions

The primary amine undergoes acylation with acyl chlorides to form stable amide derivatives. This reaction is critical for modifying pharmacological properties or introducing protective groups.

Typical Conditions

  • Reagent: Acetyl chloride, benzoyl chloride, or other acyl chlorides

  • Base: Pyridine (to neutralize HCl byproduct)

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: Room temperature to 60°C

Example Reaction:

(S)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine+AcClpyridineN-Acetyl derivative+HCl\text{this compound} + \text{AcCl} \xrightarrow{\text{pyridine}} \text{N-Acetyl derivative} + \text{HCl}

This reaction preserves the chiral center while introducing steric bulk.

Alkylation Reactions

The amine reacts with alkyl halides to form secondary or tertiary amines, depending on stoichiometry.

Typical Conditions

  • Reagent: Methyl iodide, ethyl bromide, or benzyl chloride

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 50–80°C

Example Reaction:

This compound+CH₃IK₂CO₃N-Methyl derivative+KI\text{this compound} + \text{CH₃I} \xrightarrow{\text{K₂CO₃}} \text{N-Methyl derivative} + \text{KI}

Alkylation enhances lipophilicity, impacting bioavailability.

Oxidation Reactions

Controlled oxidation converts the primary amine to a ketone or nitro compound.

Oxidation to Ketone

  • Reagent: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

  • Conditions: Acidic or neutral aqueous medium

  • Product: 3-Chloro-4-methoxyacetophenone

Example Reaction:

This compoundKMnO₄, H⁺3-Chloro-4-methoxyacetophenone+NH₃\text{this compound} \xrightarrow{\text{KMnO₄, H⁺}} \text{3-Chloro-4-methoxyacetophenone} + \text{NH₃}

This reaction is reversible under reductive conditions .

Reduction Reactions

While the compound itself is an amine, further reduction of intermediates (e.g., imines) is possible.

Reductive Amination

  • Reagent: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

  • Solvent: Tetrahydrofuran (THF) or diethyl ether

  • Application: Synthesis of branched amines from ketone precursors .

Condensation Reactions

The amine forms Schiff bases with carbonyl compounds, enabling applications in coordination chemistry.

Typical Conditions

  • Reagent: Aldehydes or ketones

  • Catalyst: Acidic (e.g., p-toluenesulfonic acid) or dehydrating agents

  • Solvent: Toluene or ethanol

Example Reaction:

This compound+RCHOSchiff base+H₂O\text{this compound} + \text{RCHO} \rightarrow \text{Schiff base} + \text{H₂O}

Schiff bases are intermediates in synthesizing heterocyclic compounds.

Mechanistic Influences of Substituents

  • Chloro Group (3-position): Electron-withdrawing effect deactivates the aromatic ring, directing electrophiles to the 5-position.

  • Methoxy Group (4-position): Electron-donating effect enhances para/ortho reactivity but competes with the chloro group’s deactivation.

These electronic effects modulate regioselectivity in electrophilic substitution reactions involving the aromatic ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between (S)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
This compound C₉H₁₂ClNO 185.65 3-Cl, 4-OCH₃ Chiral catalyst precursor; pharmaceutical intermediate
(S)-1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine C₉H₁₂FNO 169.20 3-F, 4-OCH₃ Lower lipophilicity; potential diagnostic imaging agent
(R)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine C₉H₁₂ClNO 185.65 3-Cl, 4-OCH₃ (R-config.) Enantiomeric pair; differing catalytic activity
1-(4-Chloro-3-methoxyphenyl)ethan-1-amine C₉H₁₂ClNO 185.65 4-Cl, 3-OCH₃ Positional isomer; altered dipole interactions
Cl-MBA (1-(4-Chlorophenyl)ethan-1-amine) C₈H₁₀ClN 155.62 4-Cl Simpler structure; higher solubility
Key Observations:
  • Positional Isomerism : Swapping substituent positions (e.g., 4-Cl vs. 3-Cl) modifies electronic effects. The 4-Cl-3-OCH₃ isomer () may exhibit weaker hydrogen-bonding capacity due to steric hindrance compared to the target compound.
  • Stereochemistry: The (S)-enantiomer of the target compound is critical in asymmetric catalysis, as seen in related chiral amines like (R)-1-phenylethan-1-amine, which show high enantioselectivity in organocatalysis ().

Physicochemical Properties

  • Lipophilicity : The target compound’s Cl and OCH₃ groups increase logP compared to the fluoro analog, favoring membrane penetration but reducing aqueous solubility.
  • Hydrogen Bonding : The methoxy group enhances hydrogen-bond acceptor capacity, critical for molecular recognition in crystal packing () or protein-ligand interactions.

Research Findings and Trends

Asymmetric Catalysis : Chiral amines like the target compound are pivotal in enantioselective amination. For instance, (S)-1-(2-naphthyl)ethan-1-amine achieves >80% enantiomeric excess (ee) in dicarbonyl amination ().

Pharmaceutical Derivatives : Structural analogs of the target compound are prevalent in MEK inhibitors (e.g., selumetinib) and kinase-targeted therapies, underscoring its scaffold’s versatility ().

Crystallography : Substituent position and halogen type influence crystal packing via halogen bonding (shortest X-X distance = 3.4 Å in Cl-MBA; ).

Preparation Methods

Method 1: Chiral Auxiliary-Based Acylation and Reduction

This method involves the reaction of substituted benzoyl derivatives with chiral auxiliaries, followed by reduction to the amine.

General Procedure

  • 3-Chloro-4-methoxybenzoyl chloride is reacted with a lithium salt of a chiral oxazolidinone derivative at low temperature (e.g., -78°C).
  • The resulting acyl oxazolidinone intermediate is alkylated with methyl iodide under strong base conditions (e.g., lithium hexamethyldisilazide).
  • Subsequent hydrolysis and reduction steps yield the (S)-amine.

Advantages and Limitations

  • Provides good stereocontrol.
  • Requires low temperatures and multiple steps.
  • Uses expensive chiral auxiliaries and reagents.

Method 2: Condensation with Chiral Amines and Catalytic Reduction

This approach utilizes condensation of 3-chloro-4-methoxyacetophenone with chiral amines such as (1S,2R)-(+)-norephedrine to form imines, which are then reduced catalytically.

Reaction Conditions

  • Condensation in benzene with molecular sieves to remove water.
  • Reduction using Adam’s catalyst (platinum oxide) under hydrogen atmosphere.
  • Oxidative cleavage of the chiral amine auxiliary using sodium metaperiodate to liberate the (S)-amine.

Method 3: Enzymatic Resolution

Lipase B enzyme catalyzed resolution of racemic intermediates can produce the (S)-amine.

Method 4: Asymmetric Hydroboration and Amination

This method involves asymmetric hydroboration of 3-chloro-4-methoxyvinylbenzene using a rhodium complex with (S)-quinap ligand, followed by amination.

Reaction Details

  • Catalyst: Rhodium-(S)-quinap complex.
  • Reagents: Catecholborane, methylmagnesium chloride, followed by amination and acidic workup.
  • Optical purity: Up to 98%.

Drawbacks

  • High catalyst cost.
  • Use of hazardous reagents limits scalability.

Method 5: Enantioselective Hydrosilylation of Ketimines

Ketimines derived from 3-chloro-4-methoxyacetophenone undergo hydrosilylation with trichlorosilane in the presence of chiral N-picolinoylaminoalcohol catalysts, followed by catalytic hydrogenation.

Key Points

  • High enantioselectivity.
  • Requires expensive chiral catalysts and hazardous reagents.
  • Limited commercial feasibility.

Method 6: Resolution via Diastereomeric Salt Formation

Racemic 1-(3-chloro-4-methoxyphenyl)ethan-1-amine can be resolved by formation of diastereomeric salts with chiral acids such as (S)-2-(2-Naphthyl)glycolic acid.

Outcomes

  • Optical purity up to 87%.
  • Requires multiple recrystallizations to achieve >99% purity.
  • Labor-intensive and lower throughput.

Comparative Summary Table of Preparation Methods

Method Key Steps Catalyst/Reagent Optical Purity (%) Yield Scalability Notes
Chiral Auxiliary Acylation & Reduction Acylation, alkylation, reduction Oxazolidinone, LiHMDS, MeI High (up to >95%) Moderate Limited (low temp, multiple steps) Expensive auxiliaries
Condensation with Chiral Amines + Reduction Imine formation, catalytic reduction (1S,2R)-norephedrine, Adam’s catalyst ~57 Moderate Limited Moderate purity
Enzymatic Resolution Lipase B catalysis Lipase B enzyme ~78 Moderate Poor Enzyme cost, moderate ee
Asymmetric Hydroboration/Amination Hydroboration, amination Rh-(S)-quinap, Catecholborane ~98 Good Poor Expensive, hazardous reagents
Enantioselective Hydrosilylation Hydrosilylation, hydrogenation Chiral N-picolinoylaminoalcohol, trichlorosilane High Moderate Poor Expensive catalysts
Diastereomeric Salt Resolution Salt formation, recrystallization (S)-2-(2-Naphthyl)glycolic acid ~87 (up to >99 after recryst.) Variable Moderate Laborious

Optimization and Reaction Conditions

  • Temperature control is critical, especially for chiral auxiliary and organometallic reactions (typically -78°C to room temperature).
  • Solvent choice varies: benzene, tetrahydrofuran, or water depending on reaction type.
  • Catalyst loading typically ranges from 1 to 5 mol%.
  • Purification often requires chromatographic or recrystallization steps to enhance optical purity.

Analytical Characterization Techniques

Q & A

Q. What are the recommended synthetic routes for preparing (S)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling a substituted benzoyl chloride with an amine precursor, followed by reduction. For example, reacting 3-chloro-4-methoxybenzoyl chloride with (S)-1-aminoethane under basic conditions (e.g., triethylamine) can yield the target compound after purification. Catalytic hydrogenation (e.g., Pd/C, H₂ at 1 atm) is effective for reducing intermediates like oximes to amines, as demonstrated in heterogeneous palladium-catalyzed systems . Optimization includes controlling temperature (20–60°C), solvent choice (e.g., H₂O for eco-friendly conditions), and catalyst loading (1–5 mol%) to minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects: the methoxy group (~δ 3.8 ppm in ¹H; ~δ 55 ppm in ¹³C) and chloro-substituted aromatic protons (δ 6.8–7.4 ppm) .
  • UV-Vis : Detect conjugation via π→π* transitions (λmax ~250–280 nm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (calc. for C₉H₁₁ClNO: 184.06 g/mol) using ESI+ or EI modes .
  • X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement and WinGX for data processing .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis, and what analytical methods validate stereochemical integrity?

Methodological Answer:

  • Chiral Resolution : Use chiral auxiliaries or chromatography (e.g., Chiralpak® columns with hexane:isopropanol mobile phases) to separate enantiomers .
  • Optical Rotation : Measure specific rotation ([α]D²⁵) and compare to literature values for (S)-enantiomers of structurally similar compounds (e.g., (S)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride, [α]D²⁵ = +15° to +25°) .
  • X-ray Diffraction : Resolve absolute configuration via single-crystal analysis using SHELXL refinement .

Q. How do computational methods aid in predicting the compound’s reactivity and biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. PubChem data for analogs (e.g., (S)-2-methyl-3-(4-methylphenyl)pentan-1-amine) provide benchmark values .
  • Molecular Docking : Simulate binding affinities to receptors (e.g., GPCRs) using software like AutoDock. Substituent effects (chloro vs. methoxy) modulate steric and electronic interactions .

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

Methodological Answer:

  • Validation Tools : Use PLATON (e.g., ADDSYM) to check for missed symmetry or SHELXPRO to refine twinned crystals .
  • Data Redundancy : Collect high-resolution data (≤1.0 Å) to improve R-factor convergence. For example, SHELXL refinement of similar amines achieved R1 < 5% with 5000+ reflections .
  • Comparative Analysis : Cross-validate with spectroscopic data (e.g., NMR coupling constants for stereochemistry) .

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